1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-methoxy-N,N-dimethyl-
Overview
Description
“1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-5-methoxy-N,N-dimethyl-” is a derivative of 5-phenyl-1H-pyrazole-3-carboxamide . It has been studied as a potential inhibitor for Factor XIa (FXIa), a major target for anticoagulant drug discovery . The compound is part of a series of 5-phenyl-1H-pyrazole-3-carboxamide derivatives that have been synthesized and assessed for their FXIa inhibitory potency .
Synthesis Analysis
The synthesis of this compound involves replacing the (E)-3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide moiety in a precursor compound with 5-(3-chlorophenyl)-1H-pyrazole-3-carboxamide . This process leads to a scaffold that fuses the privileged fragments into a pharmacophore for FXIa inhibitors .Molecular Structure Analysis
The molecular structure of this compound includes a 2-methylcyclopropanecarboxamide group . This group is capable of making 2 direct hydrogen bonds with Tyr58B and Thr35 in the FXIa backbone, allowing the compound to bind to FXIa in a highly efficient manner .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of N-Boc-protected 1-alkyl(aryl)-5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide . This modified Friedländer synthesis is a convenient method for preparing previously unknown derivatives of 5-amino-1H-pyrazolo[4,3-b]pyridines .Mechanism of Action
Properties
IUPAC Name |
1-(3-chlorophenyl)-5-methoxy-N,N-dimethylpyrazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-16(2)13(18)11-8-12(19-3)17(15-11)10-6-4-5-9(14)7-10/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCQBERSJBUIEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00970012 | |
Record name | 1-(3-Chlorophenyl)-5-methoxy-N,N-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54708-51-9 | |
Record name | 1-(3-Chlorophenyl)-5-methoxy-N,N-dimethyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54708-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | PZ 177 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054708519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3-Chlorophenyl)-5-methoxy-N,N-dimethyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00970012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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